Home > Products > Screening Compounds P123019 > 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine -

4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Catalog Number: EVT-5462125
CAS Number:
Molecular Formula: C20H25FN6O
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This class of compounds, represented by the general structure 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinone, was investigated for its antitumor activity. []

Relevance: This class shares a core structure with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, notably the presence of a 4-methyl-1-piperazinyl substituent. The primary difference lies in the replacement of the pyrimidine ring in the target compound with a quinazolinone moiety in this class.

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline Derivatives

Compound Description: These compounds, characterized by the 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline framework, were explored as potential ligands for 5-HT receptors. []

2-Amino-6-(4-methyl-1-piperazinyl)-4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine

Compound Description: This specific compound was the subject of a structural study examining the impact of temperature on the disorder of its adamantyl group. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502, distinguished by its indole core structure and specific substituents, was investigated as a potential treatment for Alzheimer's disease due to its potent and selective antagonism of serotonin 6 (5-HT6) receptors. []

Relevance: This compound, while sharing the 4-methyl-1-piperazinyl motif with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, differs significantly in its core structure. It features an indole ring system, unlike the pyrimidine core in the target compound, and possesses distinct substituents contributing to its unique biological activity.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

Compound Description: SCH 66712, characterized by its pyrimidine core and specific substituents, functions as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism. [] Notably, it exhibited greater potency for inhibiting CYP2D6 compared to other CYP isoforms like CYP3A4, CYP2C9, and CYP2C19. []

Relevance: SCH 66712 shares a close structural resemblance to 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. Both compounds possess a central pyrimidine ring substituted at the 2 and 4 positions with piperazine derivatives. The key distinction lies in the substituent attached to the piperazine ring at the 4 position of the pyrimidine ring. In SCH 66712, it is a (2-phenyl-1H-imidazol-5-yl)methyl group, whereas in the target compound, it is a 4-fluorobenzoyl group.

(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Ofloxacin)

Compound Description: Ofloxacin, a quinolone antimicrobial agent, exists as two enantiomers, with the S-(-) enantiomer demonstrating significantly greater activity against various bacteria. []

Relevance: Although sharing the 4-methyl-1-piperazinyl group with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, Ofloxacin differs significantly in its core structure. Ofloxacin features a quinolone framework fused with a benzoxazine ring, contrasting with the pyrimidine core of the target compound.

7‐[4‐Methyl‐1‐piperazinyl]‐2(3H)‐benzoxazolone Monohydrochloride (SLV308)

Compound Description: SLV308, with its benzoxazolone core, acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. [] It demonstrated potential as a therapeutic candidate for Parkinson's disease. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1, a novel third-generation phosphodiesterase 4 (PDE4) inhibitor, exhibited promising anti-inflammatory properties both in vitro and in vivo. Notably, it demonstrated an improved therapeutic index compared to first and second-generation PDE4 inhibitors, suggesting a reduced risk of nausea and emesis, common adverse effects associated with this class of drugs. []

Relevance: While EPPA-1 shares the 4-methyl-1-piperazinyl group with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, it differs substantially in its core structure. EPPA-1 is based on a pyrazolo[3,4-b]pyridine scaffold linked to an oxadiazole ring, contrasting with the pyrimidine core of the target compound.

1-(4-{[5-(4-Methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenoxy}methyl)-1,2-dicarba-closo-dodecaborane(12)

Compound Description: This complex compound, incorporating a carborane cage, represents a potential candidate for boron neutron capture therapy (BNCT), a cancer treatment modality. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D stands out as a potent and selective CCR5 antagonist with favorable oral bioavailability. This compound demonstrated efficacy in inhibiting HIV-1 entry into target cells, leading to its advancement into clinical trials. []

Relevance: This compound, while possessing a piperazine ring, differs significantly from 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in its overall structure. It features a piperidine ring linked to a substituted pyrimidine ring, contrasting with the dual piperazinyl-pyrimidine core of the target compound.

Relevance: These compounds share the 4-methyl-1-piperazinyl substituent with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine. Nonetheless, their core structures differ, with these compounds featuring a quinoxaline system instead of the pyrimidine core found in the target compound.

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic Acid (1589 R.B.)

Compound Description: 1589 R.B., a quinolone derivative, exhibits broad-spectrum antibacterial activity in experimental infection models. Its toxicological and pharmacokinetic profiles suggest potential for use in treating systemic infections. []

Relevance: While sharing the 4-methyl-1-piperazinyl group with 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, 1589 R.B. differs structurally due to its quinolone core. Unlike the pyrimidine core in the target compound, 1589 R.B. features a quinolone system.

1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic Acid Hydrochloride (DW-116)

Compound Description: DW-116, a new quinolone antibiotic, shows promising pharmacokinetic properties. Notably, it exhibits high oral bioavailability, a prolonged residence time in the body, and potentially enhanced in vivo antibacterial activity compared to other quinolones like ciprofloxacin and rufloxacin. []

Relevance: This compound, while possessing a piperazine ring, diverges structurally from 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in its overall structure. DW-116 incorporates a quinolone core substituted with a fluorinated pyridine ring, contrasting with the dual piperazinyl-pyrimidine structure of the target compound.

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib, a 2-aminothiazole derivative, demonstrates potent pan-Src kinase inhibitory activity. It has shown efficacy in preclinical models of inflammation and is currently being investigated in clinical trials for the treatment of chronic myelogenous leukemia. []

Relevance: While Dasatinib and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine both feature a piperazine moiety, their core structures differ. Dasatinib is built around a 2-aminothiazole core, while the target compound features a pyrimidine ring. The presence of the pyrimidine ring in both compounds, although in different structural contexts, highlights a potential area of shared chemical space.

Compound Description: Olanzapine, an atypical antipsychotic, is known to induce weight gain, hyperphagia, and metabolic dysregulation in mice, effects similar to those observed in clinical settings. []

10-(4-Methyl-1-piperazinyl)thieno[3,2-b][1,5]benzothiazepines

Compound Description: This class of compounds, characterized by the 10-(4-methyl-1-piperazinyl)thieno[3,2-b][1,5]benzothiazepine framework, was synthesized to explore their potential neuroleptic activity. The goal was to compare their pharmacological profiles with related isomeric or structurally similar compounds. []

6,7-Dihydro-8-(4-methyl-1-piperazinyl)-[1]benzoxepino[4,5-c]quinoline

Compound Description: This specific compound, characterized by its unique benzoxepinoquinoline core, was synthesized and evaluated for its potential as a 5-HT3 receptor ligand. []

7‐(4‐Methyl‐1‐piperazinyl)‐6H‐[1]benzopyrano[3,4‐c]quinoline

Compound Description: This compound, part of a new class of potent and selective serotonin 5-HT3 receptor antagonists, is characterized by its arylpiperazine structure and a non-planar, helicene-like molecular topology. []

2-{4-[4-(4-Chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine (Lesopitron)

Compound Description: Lesopitron, characterized by a pyrimidine ring substituted with a piperazine moiety, is the subject of several patents describing its synthesis. [, , ]

Relevance: Both Lesopitron and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine contain a central pyrimidine ring with a piperazine substituent. They differ in the substituents on the piperazine ring. Lesopitron features a 4-(4-chloropyrazolyl)butyl group, whereas the target compound has a 4-(4-fluorobenzoyl) and a 4-methylpiperazinyl group.

3-Substituted-2-(4-methyl-1-piperazinyl)-4-phenylquinolines

Compound Description: This series of quinoline derivatives, featuring a 4-methyl-1-piperazinyl substituent at the 2-position, was explored for its binding affinity to 5-HT receptor subtypes and the 5-HT uptake site. Certain derivatives exhibited micromolar affinity for 5-HT3 receptors and the 5-HT uptake site. []

6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole (KB-6806)

Compound Description: KB-6806, a novel 5-HT3 receptor antagonist, has a benzimidazole core and was the subject of an enzyme immunoassay development for its quantification in biological samples. []

7-Chloro-10-(4-methyl-1-piperazinyl)-thieno[3,2-b][1,5]benzoxazepine

Compound Description: This compound, structurally related to the atypical antipsychotic clozapine, exhibits potential neuroleptic activity with a reduced propensity to induce extrapyramidal side effects. []

7-Chloro-10-(4-methyl-1-piperazinyl)-thieno[3,2-b][1,5]benzothiazepine

Compound Description: This compound, related to clozapine, shows potential as a neuroleptic agent with a lower likelihood of inducing extrapyramidal side effects compared to typical antipsychotics. []

10-(4-methyl-1-piperazinyl)-thieno[3,2-b][1,5]benzothiazepine

Compound Description: This unsubstituted thieno[3,2-b][1,5]benzothiazepine derivative displays neuroleptic activity but with a higher risk of extrapyramidal side effects. []

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Monohydrate

Compound Description: This quinolinecarbonitrile derivative exists in various crystalline forms, one of which is a monohydrate characterized by its X-ray diffraction pattern. []

6-(5-Chloro-2-pyridyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (Zopiclone)

Compound Description: Zopiclone, a cyclopyrrolone derivative, is known for its hypnotic properties and is available as different salts, including maleate, besylate, and L-malate salts. [] Specific formulations of Zopiclone aim to make its aqueous solubility and dissolution rate independent of the pH of the gastrointestinal tract, improving its oral bioavailability. [, ]

Relevance: While both Zopiclone and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine incorporate a pyrazine ring and the 4-methyl-1-piperazinyl group, their structures differ significantly. Zopiclone features a pyrrolo[3,4-b]pyrazine core linked to a chloropyridine ring, contrasting with the dual piperazinyl-pyrimidine structure of the target compound. ,

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series, incorporating a benzamide core and a piperazine moiety, was designed and synthesized as potential therapeutic agents for Alzheimer's disease. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

Compound Description: [(11)C]Preladenant, a radiolabeled compound containing a pyrazolotriazolopyrimidine core, was developed and evaluated as a PET tracer for imaging cerebral adenosine A2A receptors. []

4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives

Compound Description: This class of compounds, characterized by a quinazoline core substituted with a (thio)carbamoyl piperazine moiety, exhibits potent and selective inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation. These compounds have shown promising results in preclinical models for treating restenosis. [, ]

Relevance: These compounds and 4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine share a significant structural similarity, both featuring a central pyrimidine ring substituted with a piperazine ring at the 4-position. Despite this commonality, differences exist in the substituents attached to the piperazine ring. In these compounds, the piperazine ring is substituted with a (thio)carbamoyl group, whereas the target compound has a 4-fluorobenzoyl group and an additional piperazinyl group at other positions on the pyrimidine ring. ,

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (Ponatinib)

Compound Description: Ponatinib, a potent tyrosine kinase inhibitor, is available as a hydrobromide salt. This compound is known for its use in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. []

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

Compound Description: OPC-8212, a novel positive inotropic agent, exerts its effects through a mechanism distinct from catecholamines and cardiac glycosides. It demonstrates a favorable profile for treating heart failure due to its selective positive inotropic effect without significant chronotropic or vascular effects. [, ]

Properties

Product Name

4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

IUPAC Name

(4-fluorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone

Molecular Formula

C20H25FN6O

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C20H25FN6O/c1-24-6-8-25(9-7-24)18-14-19(23-15-22-18)26-10-12-27(13-11-26)20(28)16-2-4-17(21)5-3-16/h2-5,14-15H,6-13H2,1H3

InChI Key

DGFAVLYFHFWVQS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.